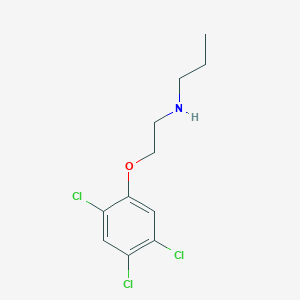

N-(2-(2,4,5-trichlorophenoxy)ethyl)propan-1-amine

説明

特性

IUPAC Name |

N-[2-(2,4,5-trichlorophenoxy)ethyl]propan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14Cl3NO/c1-2-3-15-4-5-16-11-7-9(13)8(12)6-10(11)14/h6-7,15H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRRDHKHGSCHFMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCCOC1=CC(=C(C=C1Cl)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14Cl3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80539823 | |

| Record name | N-[2-(2,4,5-Trichlorophenoxy)ethyl]propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80539823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67747-29-9 | |

| Record name | N-[2-(2,4,5-Trichlorophenoxy)ethyl]propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80539823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(2,4,5-trichlorophenoxy)ethyl)propan-1-amine typically involves the reaction of 2-(2,4,5-trichlorophenoxy)ethyl chloride with propan-1-amine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors where the reactants are mixed and heated under controlled conditions. The reaction is monitored to ensure complete conversion of the starting materials. The product is then purified using techniques such as distillation or crystallization to obtain a high-purity compound suitable for further use.

化学反応の分析

Types of Reactions:

Oxidation: N-(2-(2,4,5-trichlorophenoxy)ethyl)propan-1-amine can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

Reduction: The compound can be reduced to form amine derivatives with different degrees of hydrogenation.

Substitution: It can participate in nucleophilic substitution reactions where the amine group or the phenoxy group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

Oxidation: Formation of this compound oxide.

Reduction: Formation of this compound derivatives with varying hydrogenation levels.

Substitution: Formation of substituted phenoxyalkylamines with different functional groups.

科学的研究の応用

N-(2-(2,4,5-trichlorophenoxy)ethyl)propan-1-amine has shown significant biological activity:

- Antifungal Properties : As a metabolite of Prochloraz, it retains antifungal properties and has been studied for its efficacy against various fungal pathogens.

- Enzyme Inhibition : The compound acts as an inhibitor for several cytochrome P450 enzymes essential for drug metabolism. This interaction is critical for understanding its pharmacokinetic profile and potential drug-drug interactions.

Agriculture

This compound is primarily studied as a metabolite of Prochloraz in agricultural settings. Its antifungal properties make it a candidate for developing new fungicides that could be less toxic than traditional chlorinated phenols.

Pharmacology

Research indicates that this compound may influence drug metabolism through its inhibition of cytochrome P450 enzymes. Understanding these interactions can help in assessing the safety and efficacy of co-administered drugs.

Environmental Science

The compound is used as a reference standard in environmental testing to analyze pesticide residues and their metabolites in soil and water samples. Studies on its persistence and degradation pathways are crucial for evaluating the environmental risks associated with its use.

Antifungal Efficacy

Research has demonstrated that this compound exhibits antifungal activity comparable to Prochloraz. In vitro studies have shown effective inhibition against various fungal strains.

Toxicological Assessments

Toxicological studies indicate that this compound has a lower toxicity profile compared to other chlorinated phenols. This characteristic makes it a promising candidate for further investigation in agricultural applications.

Environmental Impact Studies

As part of environmental monitoring efforts, this compound is utilized to assess pesticide residues in environmental samples. Its detection helps evaluate the ecological impact of agricultural practices involving Prochloraz.

作用機序

The mechanism of action of N-(2-(2,4,5-trichlorophenoxy)ethyl)propan-1-amine involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

類似化合物との比較

Structural Analogues and Substitution Patterns

N-(2-(2,4,6-Trichlorophenoxy)ethyl)propan-1-amine

- CAS : 67747-01-7

- Molecular Formula: C₁₁H₁₄Cl₃NO

- Molecular Weight : 282.59 g/mol

- Purity : >95% (HPLC)

- Storage : +4°C

- It is categorized as a pesticide/metabolite reference material .

N-(2-Chlorobenzyl)-2-(2,4-dichlorophenoxy)-1-propanamine

- CAS: Not explicitly listed

- Molecular Formula: C₁₆H₁₆Cl₃NO

- Molecular Weight : 344.66 g/mol

- Key Features: Incorporates a dichlorophenoxy group and chlorobenzyl substitution. The additional aromatic ring may increase lipophilicity and biological activity .

2-(2,4,5-Trichlorophenoxy)propanoic acid (Silvex)

- Use : Herbicide

- Its herbicidal activity suggests that the 2,4,5-substitution pattern may enhance phytotoxicity compared to other isomers .

Physicochemical and Functional Comparisons

Table 1: Comparative Data for Phenoxyethylamine Derivatives

Key Observations:

Substitution Position Impact: The 2,4,5-trichloro pattern (as in silvex) is associated with herbicidal activity, while the 2,4,6-isomer may prioritize stability for reference standards .

Physicochemical Properties :

- Higher molecular weight in chlorobenzyl derivatives (344.66 g/mol vs. 282.59 g/mol) correlates with increased lipophilicity, affecting bioavailability .

- The hydrochloride salt of the 2,4,6-isomer (CAS 551952-55-7) has enhanced solubility in polar solvents, as evidenced by its storage at room temperature .

Synthetic Methods: Phenoxyethylamines are often synthesized via nucleophilic substitution or amine alkylation, as seen in related compounds (e.g., fluorinated analogues in ). The 2,4,5-isomer may require regioselective chlorination, a challenging step compared to symmetrical 2,4,6-derivatives .

Research and Application Gaps

- Toxicity and Bioactivity: No data on the 2,4,5-isomer’s toxicity or efficacy are available in the evidence. In contrast, the 2,4,6-isomer is well-characterized as a reference material .

生物活性

N-(2-(2,4,5-trichlorophenoxy)ethyl)propan-1-amine, a compound derived from the trichlorophenoxy group, has garnered attention for its potential biological activities. This article delves into its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₁H₁₅Cl₄NO

- CAS Number : 551952-55-7

This compound is characterized by a phenoxy group that is essential for its biological activity. The presence of chlorine atoms in the phenoxy moiety enhances its lipophilicity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : Similar to its parent compound Prochloraz, it may inhibit lanosterol 14α-demethylase, an enzyme involved in the biosynthesis of ergosterol in fungi. This inhibition disrupts fungal cell membrane integrity and function.

- Receptor Interaction : The compound has been studied for its interactions with sigma receptors and other neurotransmitter systems, suggesting potential neuroprotective properties. For instance, studies indicate that phenoxy groups can engage in π–π stacking interactions with specific receptor sites .

Biological Effects

Research has shown that this compound exhibits various biological effects:

- Antiproliferative Activity : In vitro studies demonstrate significant antiproliferative effects against cancer cell lines. For example, derivatives of phenoxyalkylpiperidines have shown IC50 values as low as 0.29 µM against ovarian cancer cells .

- Neuroprotective Effects : The compound has been linked to neuroprotective outcomes in animal models of neurodegeneration. It reduced neurodegeneration in the dorsal hippocampus of rats subjected to NMDA-induced lesions .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。